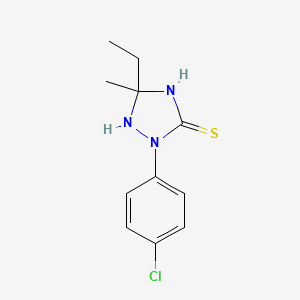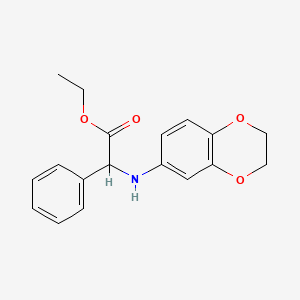
2-(4-chlorophenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione
Übersicht
Beschreibung
2-(4-chlorophenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione is a useful research compound. Its molecular formula is C11H14ClN3S and its molecular weight is 255.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.0596963 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has demonstrated the synthesis of novel derivatives related to the 1,2,4-triazolidine-3-thione structure, exhibiting significant antibacterial activity against various bacterial strains. For instance, Plech et al. (2011) synthesized N2-hydroxymethyl and N2-aminomethyl derivatives of related compounds, showing substantial antibacterial effectiveness (Plech et al., 2011).
Vibrational Spectroscopy and Quantum Mechanical Study
The spectroscopic properties of compounds structurally similar to 2-(4-chlorophenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione have been explored using techniques like FT-IR and FT-Raman. Kuruvilla et al. (2018) investigated these properties, providing insights into the compound's molecular geometry and vibrational spectra through quantum mechanical methods (Kuruvilla et al., 2018).
Lipase and α-Glucosidase Inhibition
Bekircan et al. (2015) investigated novel heterocyclic compounds derived from a starting compound structurally related to this compound. These compounds were tested for their inhibition of lipase and α-glucosidase, showing promising anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015).
Inhibition of Mild Steel Corrosion
Quinolinyl triazole derivatives related to this compound have been synthesized and used as inhibitors for mild steel corrosion in hydrochloric acid. Bhat and Shetty (2021) found that these compounds are effective in preventing steel corrosion, highlighting their industrial application in material preservation (Bhat & Shetty, 2021).
Anticancer Activity
Compounds structurally relatedto this compound have shown potential in anticancer research. For instance, Kattimani et al. (2013) synthesized a series of novel derivatives and evaluated their in vitro anticancer activity against the NCI-60 Human Tumor Cell Line, showing effectiveness against various cancer types such as leukemia, lung cancer, and breast cancer (Kattimani et al., 2013).
Crystal Structure Analysis
Studies on compounds structurally similar to this compound have also focused on their crystal structures. For example, Xu et al. (2008) synthesized and characterized a related compound, examining its crystal structure and revealing insights into molecular interactions and stability (Xu et al., 2008).
Spectroscopic Characterization and Silver Complex Formation
Shirinkam et al. (2014) prepared a Schiff base derivative and formed a new silver(I) complex, characterized by various spectroscopic methods and X-ray diffraction. This highlights the potential for creating metal complexes with compounds structurally akin to this compound, which could have diverse applications in coordination chemistry and materials science (Shirinkam et al., 2014).
Acetylcholinesterase Inhibition
Mahajan et al. (2020) synthesized novel 1,2,4-triazolidine-3-thione derivatives and demonstrated their significant acetylcholinesterase inhibitory activity. This research indicates the potential of related compounds in the development of treatments for diseases like Alzheimer's (Mahajan et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3S/c1-3-11(2)13-10(16)15(14-11)9-6-4-8(12)5-7-9/h4-7,14H,3H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEFRPSGIIEBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974806 | |
| Record name | 2-(4-Chlorophenyl)-5-ethyl-5-methyl-2,5-dihydro-1H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59395-23-2 | |
| Record name | 1,2,4-Triazolidine-3-thione, 2-(4-chlorophenyl)-5-ethyl-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059395232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)-5-ethyl-5-methyl-2,5-dihydro-1H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-6-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B4045998.png)
![1-(3,5-Dichlorophenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4046006.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B4046024.png)
![N-cyclooctyl-2-[(1-methyl-2-pyrazin-2-ylethyl)amino]acetamide](/img/structure/B4046027.png)

![4-(butan-2-yloxy)-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B4046036.png)

![2-{2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(3-nitrophenyl)acetamide](/img/structure/B4046065.png)
![1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-(2-pyridinylmethyl)methanamine](/img/structure/B4046073.png)
![N-(2,3-dimethylcyclohexyl)-2-{[3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4046074.png)
![2-fluoro-N-{3-[4-methyl-5-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4046084.png)

![1-(4-CHLOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4046100.png)
![4-Cyclohexyl-5-methylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B4046108.png)
